(S)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-3,4-dihydrotetracene-1,6,11(2H)-trione
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Overview
Description
(S)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-3,4-dihydrotetracene-1,6,11(2H)-trione is a complex organic compound with a tetracene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-3,4-dihydrotetracene-1,6,11(2H)-trione typically involves multi-step organic reactions. The starting materials often include simpler aromatic compounds that undergo a series of functional group transformations. Key steps may include:
Hydroxylation: Introduction of hydroxyl groups through reactions such as electrophilic aromatic substitution.
Acetylation: Addition of an acetyl group using reagents like acetic anhydride in the presence of a catalyst.
Methoxylation: Introduction of a methoxy group via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-3,4-dihydrotetracene-1,6,11(2H)-trione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield quinones, while reduction of the carbonyl groups can produce secondary alcohols.
Scientific Research Applications
(S)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-3,4-dihydrotetracene-1,6,11(2H)-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of (S)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-3,4-dihydrotetracene-1,6,11(2H)-trione involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound may interact with enzymes or receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Tetracene: A simpler aromatic hydrocarbon with a similar backbone but lacking the functional groups present in (S)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-3,4-dihydrotetracene-1,6,11(2H)-trione.
Anthracene: Another polycyclic aromatic hydrocarbon with fewer rings and different functionalization.
Chrysene: A polycyclic aromatic hydrocarbon with a different ring structure and functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of multiple hydroxyl groups, an acetyl group, and a methoxy group allows for diverse chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C21H16O8 |
---|---|
Molecular Weight |
396.3 g/mol |
IUPAC Name |
(3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-2,4-dihydrotetracene-1,6,11-trione |
InChI |
InChI=1S/C21H16O8/c1-8(22)21(28)6-10-13(11(23)7-21)19(26)16-15(18(10)25)17(24)9-4-3-5-12(29-2)14(9)20(16)27/h3-5,25-26,28H,6-7H2,1-2H3/t21-/m0/s1 |
InChI Key |
MXWGWQIBIUNUNE-NRFANRHFSA-N |
Isomeric SMILES |
CC(=O)[C@@]1(CC2=C(C(=O)C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C(=CC=C4)OC)O)O |
Canonical SMILES |
CC(=O)C1(CC2=C(C(=O)C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C(=CC=C4)OC)O)O |
Origin of Product |
United States |
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